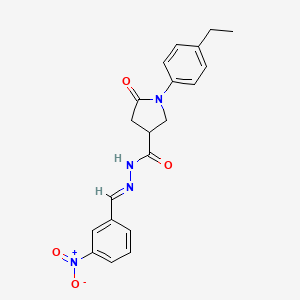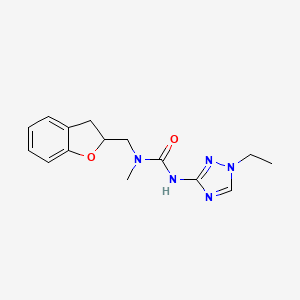![molecular formula C28H27N5O4 B3910250 N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B3910250.png)
N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide
Übersicht
Beschreibung
N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide, also known as ANBAH, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. It also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide is its potent anti-tumor activity, which makes it a promising candidate for the development of novel cancer therapeutics. However, its low solubility and poor bioavailability pose significant challenges for its clinical development. Additionally, further studies are needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
Several future directions for research on N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide can be identified, including:
1. Investigation of its potential as a combination therapy with other anti-cancer agents.
2. Development of novel formulations to improve its solubility and bioavailability.
3. Evaluation of its toxicity and potential side effects in animal models.
4. Investigation of its potential as a treatment for other diseases, such as inflammation and neurodegenerative disorders.
5. Exploration of its mechanism of action and identification of its molecular targets.
Conclusion:
This compound is a novel compound with promising therapeutic potential, particularly in the treatment of cancer. Its anti-tumor activity, combined with its anti-inflammatory and antioxidant properties, make it an attractive candidate for further research. However, its low solubility and poor bioavailability pose significant challenges for its clinical development, and further studies are needed to determine its toxicity and potential side effects.
Wissenschaftliche Forschungsanwendungen
N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have demonstrated its anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
N-[(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4/c34-27(19-32-25-11-5-3-9-22(25)28(35)23-10-4-6-12-26(23)32)30-29-18-20-17-21(33(36)37)13-14-24(20)31-15-7-1-2-8-16-31/h3-6,9-14,17-18H,1-2,7-8,15-16,19H2,(H,30,34)/b29-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRMQOBLCPDLEU-RDRPBHBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3910168.png)
![N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}isonicotinohydrazide](/img/structure/B3910171.png)


![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3910181.png)

![1-methyl-1H-indole-2,3-dione 3-[O-(2-fluorobenzoyl)oxime]](/img/structure/B3910195.png)
![2-cyclohexyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3910196.png)



![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B3910224.png)
![N'-{1-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]ethylidene}-2-nitrobenzohydrazide](/img/structure/B3910226.png)
![7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime](/img/structure/B3910251.png)
